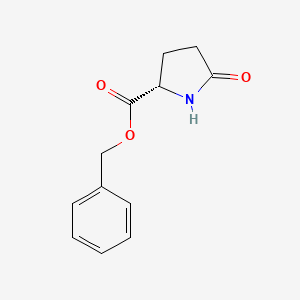

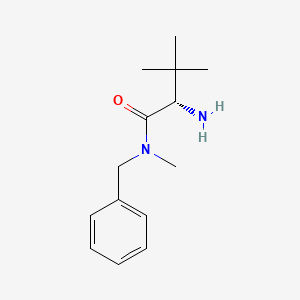

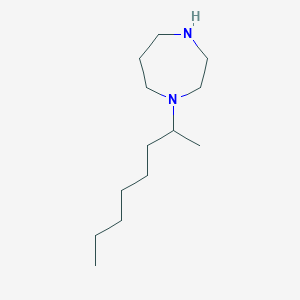

![molecular formula C13H18N4O3 B6331273 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH) CAS No. 6453-58-3](/img/structure/B6331273.png)

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)” is a chemical compound with the molecular formula C13H18N4O3 . It is also known by other names such as N-benzoyl-DL-arginine and 2-benzamido-5-(diaminomethylideneamino)pentanoic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoyl group (C6H5C=O) attached to an arginine residue . The InChI string representation of its structure isInChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16) .

Scientific Research Applications

Crystal Structure and pKa Determination

A study conducted by Hordiyenko et al. (2017) focused on the structural characterization of the simplest o-amidino benzoic acid, which shares a functional relationship with 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid. This research provided insights into its crystal structure, spectroscopic properties, and acidity constants, highlighting its potential in various chemical applications and theoretical chemistry studies. The acid was found to exist as a zwitterion in the solid state, a property that could influence its reactivity and solubility in different mediums (Hordiyenko et al., 2017).

Zika Virus Protease Inhibition

In the context of virology, Singh, Merugu, and Solanki (2017) explored the inhibitory potential of a structurally similar compound against the Zika virus NS2B-NS3 serine protease. Their in silico study proposed the compound as a potent inhibitor, revealing its capacity to bind effectively to the protease and potentially hinder the viral replication process. This underscores the broader applicability of such compounds in designing antiviral agents (Singh, Merugu, & Solanki, 2017).

Targeted Therapeutic Applications

Research by Vlahov et al. (2011) described the synthesis of folate receptor targeting conjugates using a derivative similar to 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid. This work aimed at developing targeted therapies for inflammation, showcasing the potential of such compounds in creating more effective and selective medical treatments. The synthesis process resulted in highly water-soluble conjugates, highlighting the adaptability of these compounds in biomedical applications (Vlahov et al., 2011).

Food and Biological Studies

Nemet, Varga-Defterdarović, and Turk (2006) discussed the formation and implications of methylglyoxal-modified arginine and lysine residues in proteins, a process relevant to the understanding of advanced glycation end-products and their association with various diseases and food processing. The study of these modifications, which involve reactions similar to those undergone by 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, provides critical insights into the biochemical pathways that contribute to disease progression and food chemistry (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name |

2-benzamido-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154-92-7 |

Source

|

| Record name | L-Arginine, N2-benzoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

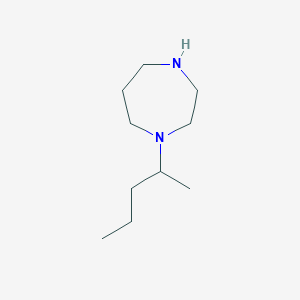

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

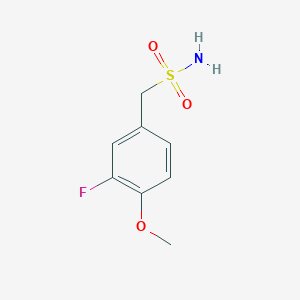

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)